N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide
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Overview
Description
N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide is a compound that features a thiazole ring and a piperidine ring connected via a methyl acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide typically involves the coupling of a thiazole derivative with a piperidine derivative. One common method involves the use of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) as coupling agents . The reaction conditions often require an inert atmosphere and controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Purification steps such as recrystallization and chromatography are crucial to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Potential use as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The thiazole ring can interact with proteins and enzymes, altering their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methyl-1,3-thiazol-2-yl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide
- 2-((1-((4-substituted phenyl)amino)-4,5-dimethyl-1H-imidazol-2-yl)thio)-N-(6-substitutedbenzo[d]thiazol-2-yl)acetamide
Uniqueness
N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide is unique due to its specific combination of a thiazole ring and a piperidine ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for further research and development.
Biological Activity
N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anticonvulsant research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Synthesis
This compound features a thiazole ring connected to a piperidine moiety, which is further substituted with an acetamide group. The synthesis of this compound typically involves methods such as condensation reactions between thiazole derivatives and piperidine, followed by acylation to introduce the acetamide functionality.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of thiazole derivatives, including this compound. In vitro tests have shown promising results against various bacterial strains. For example, a study reported that certain thiazole-containing compounds exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Compound | MIC (μg/mL) | Target Pathogen |
---|---|---|
N-(thiazol-2-yl)piperidin derivative | 0.22 - 0.25 | Staphylococcus aureus |
N-(thiazol-2-yl)piperidin derivative | 0.22 - 0.25 | Staphylococcus epidermidis |
Anticancer Activity
The anticancer potential of thiazole derivatives has been extensively studied, with several compounds demonstrating significant cytotoxic effects against various cancer cell lines. For instance, thiazole-pyridine hybrids have shown better anti-breast cancer efficacy compared to standard drugs like doxorubicin, with IC50 values indicating effective inhibition of cell proliferation .
In particular, this compound was evaluated for its antiproliferative activity against human cancer cell lines such as MCF7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The compound's mechanism of action appears to involve apoptosis induction through caspase activation pathways .
Anticonvulsant Activity
This compound has also been investigated for its anticonvulsant properties. In animal models, compounds with similar thiazole structures have shown effective protection against seizures induced by pentylenetetrazole (PTZ) and maximal electroshock (MES). The structure–activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups enhances anticonvulsant activity .
Case Studies and Research Findings
- Antimicrobial Evaluation : A study highlighted the synthesis of novel piperidinyl thiazole analogues that were tested against fungal pathogens, showing effective antifungal activity in vitro and in vivo .
- Anticancer Mechanisms : Research involving thiazole derivatives revealed that some compounds induced apoptosis in cancer cells through the activation of specific caspases, leading to cell cycle arrest and subsequent cell death .
- Anticonvulsant Efficacy : In a comparative study, thiazole-based compounds were shown to provide significant protection in seizure models, suggesting their potential as therapeutic agents for epilepsy .
Properties
IUPAC Name |
N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3OS/c1-9(15)13-7-10-3-2-5-14(8-10)11-12-4-6-16-11/h4,6,10H,2-3,5,7-8H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTVXCVEYYDJPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CCCN(C1)C2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.